molecular formula C14H16N4O B11786336 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B11786336
M. Wt: 256.30 g/mol
InChI Key: QHPOOMNOIQJENQ-UHFFFAOYSA-N
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Description

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of the aminopyrrolidine and phenyl groups further enhances its potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the aminopyrrolidine and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one: Unique due to its specific substitution pattern and biological activities.

    Pyridazinone Derivatives: Share the pyridazinone core but differ in substituents, leading to varied properties.

    Aminopyrrolidine Compounds: Contain the aminopyrrolidine group, contributing to their pharmacological potential.

Uniqueness

This compound stands out due to its combination of the pyridazinone core with aminopyrrolidine and phenyl groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

6-(3-aminopyrrolidin-1-yl)-2-phenylpyridazin-3-one

InChI

InChI=1S/C14H16N4O/c15-11-8-9-17(10-11)13-6-7-14(19)18(16-13)12-4-2-1-3-5-12/h1-7,11H,8-10,15H2

InChI Key

QHPOOMNOIQJENQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NN(C(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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